molecular formula C10H16N2 B8269753 2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine CAS No. 58088-73-6

2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine

Cat. No. B8269753
CAS RN: 58088-73-6
M. Wt: 164.25 g/mol
InChI Key: OUHQNKPDMOMQIH-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine” is a chemical compound with the molecular weight of 237.17 . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of 2-aldehyde pyridine with 2-aminomethyl pyridine . Sodium borohydride (NaBH4) is added to the reaction system in stages, and the reaction mixture changes from brown to light yellow . After stirring overnight at room temperature, the solvent is evaporated under reduced pressure, and 20mL of distilled water is added . The pH is adjusted to neutral with 32% dilute hydrochloric acid under stirring, and the lower yellow solution is collected with dichloromethane extraction (3×30mL) . After drying with anhydrous magnesium sulfate, a yellow liquid is obtained by distillation under reduced pressure, with a yield of 95% .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C10H16N2.2ClH/c1-10(2,3)9(11)8-6-4-5-7-12-8;;/h4-7,9H,11H2,1-3H3;2*1H .


Chemical Reactions Analysis

The compound has been used in the stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation . This reaction was catalyzed by palladium (II) and exhibited high reactivity in the activation of methylene C(sp3)–H bonds .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a boiling point of 212.7±15.0 °C and a density of 0.9800 g/mL at 25℃ . The compound has a pKa value of 9.40±0.50 .

Mechanism of Action

The compound has been used as a chiral directing group that enables stereoselective palladium (II)-catalyzed intramolecular C(sp3)–O bond formation . This new chiral directing group exhibited high reactivity in the activation of methylene C(sp3)–H bonds with excellent levels of stereoselectivity .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is toxic if swallowed, causes serious eye damage, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

properties

CAS RN

58088-73-6

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2,2-dimethyl-1-pyridin-2-ylpropan-1-amine

InChI

InChI=1S/C10H16N2/c1-10(2,3)9(11)8-6-4-5-7-12-8/h4-7,9H,11H2,1-3H3

InChI Key

OUHQNKPDMOMQIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC=CC=N1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Solutions of (R)—N—((S)-2,2-dimethyl-1-(pyridin-2-yl)propyl)-3,3,3-trifluoro-2-methoxy-2-phenylpropanamide (0.56 g, 1.472 mmol) or (R)—N—((R)-2,2-dimethyl-1-(pyridin-2-yl)propyl)-3,3,3-trifluoro-2-methoxy-2-phenylpropanamide (0.56 g, 1.472 mmol) in 48 wt % aqueous hydrogen bromide (5.02 mL, 44.2 mmol) were heated under microwave irradiation at 160° C. for 2 h. The mixtures were diluted with water (25 mL), extracted with dichloromethane (3×25 mL), and the dichloromethane extracts discarded. The aqueous solutions were basified with 2 M aqueous NaOH (25 mL) then extracted with dichloromethane (3×25 mL). These extracts were dried (MgSO4), filtered, then concentrated to give enantiomeric 2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine derived from first-eluting diastereomer (0.175 g) and enantiomeric 2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine derived from second-eluting diastereomer (0.200 g) as yellow oils.
Name
(R)—N—((S)-2,2-dimethyl-1-(pyridin-2-yl)propyl)-3,3,3-trifluoro-2-methoxy-2-phenylpropanamide
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
(R)—N—((R)-2,2-dimethyl-1-(pyridin-2-yl)propyl)-3,3,3-trifluoro-2-methoxy-2-phenylpropanamide
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
5.02 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

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